molecular formula C15H12FN B13140879 4-Fluoro-2-(p-tolylethynyl)aniline

4-Fluoro-2-(p-tolylethynyl)aniline

Cat. No.: B13140879
M. Wt: 225.26 g/mol
InChI Key: PVWBAOYZEPBDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(p-tolylethynyl)aniline is an organic compound with the molecular formula C15H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the aniline ring is replaced by a fluorine atom, and the ortho position is substituted with a p-tolylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(p-tolylethynyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and p-tolylacetylene.

    Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple 4-fluoroaniline with p-tolylacetylene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Reaction Conditions: The reaction mixture is typically heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(p-tolylethynyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-2-(p-tolylethynyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(p-tolylethynyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the p-tolylethynyl group can influence the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: An organofluorine compound with the formula FC6H4NH2, used as a precursor in various chemical syntheses.

    2-(p-Tolylethynyl)aniline: A similar compound without the fluorine substitution, used in the synthesis of organic materials.

Uniqueness

4-Fluoro-2-(p-tolylethynyl)aniline is unique due to the presence of both the fluorine atom and the p-tolylethynyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

4-fluoro-2-[2-(4-methylphenyl)ethynyl]aniline

InChI

InChI=1S/C15H12FN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3

InChI Key

PVWBAOYZEPBDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.